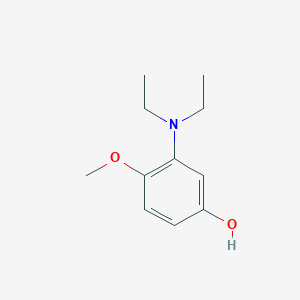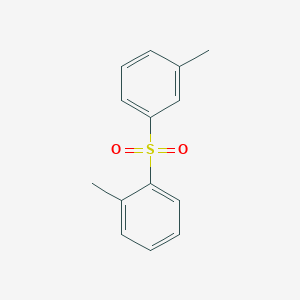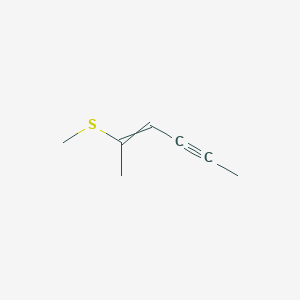
10-Methoxy-6,10-dimethylundecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methoxy-6,10-dimethylundecan-2-one is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of a methoxy group and a ketone functional group
Vorbereitungsmethoden
The synthesis of 10-Methoxy-6,10-dimethylundecan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 6,10-dimethylundecan-2-one with methanol in the presence of an acid catalyst . The reaction conditions typically include moderate temperatures and controlled pH to ensure the selective formation of the desired product. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity.
Analyse Chemischer Reaktionen
10-Methoxy-6,10-dimethylundecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
10-Methoxy-6,10-dimethylundecan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 10-Methoxy-6,10-dimethylundecan-2-one involves its interaction with specific molecular targets. The methoxy and ketone groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
10-Methoxy-6,10-dimethylundecan-2-one can be compared with similar compounds such as:
6,10-Dimethylundecan-2-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Hexahydropseudoionone: Another related compound with a similar carbon skeleton but different functional groups.
Tetrahydrogeranylacetone: Shares structural similarities but differs in the position and type of functional groups
Eigenschaften
CAS-Nummer |
61099-40-9 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
10-methoxy-6,10-dimethylundecan-2-one |
InChI |
InChI=1S/C14H28O2/c1-12(8-6-10-13(2)15)9-7-11-14(3,4)16-5/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
CZKHFSCCPRLTCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)C)CCCC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14597048.png)

![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)


![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)



![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)



